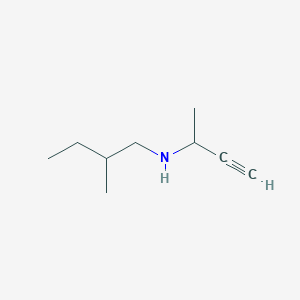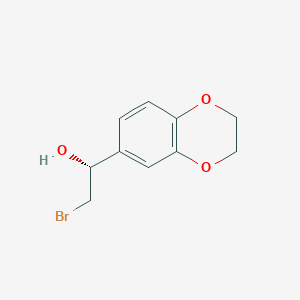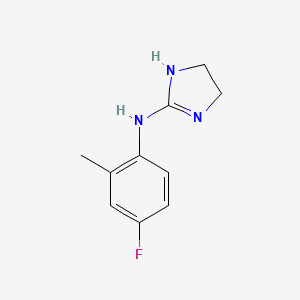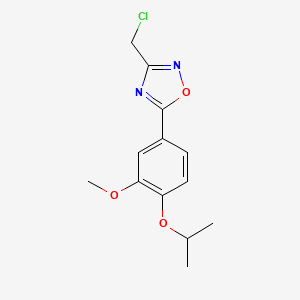![molecular formula C15H21NO2 B13193871 1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13193871.png)
1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclobutane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with an amino group and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the alkylation of cyclobutane derivatives followed by the introduction of the amino and carboxylic acid groups through subsequent reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions: 1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group may produce alcohols.
科学研究应用
1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclobutane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds or ionic interactions with enzymes or receptors, modulating their activity. The carboxylic acid group can participate in coordination with metal ions or other functional groups, influencing the compound’s biological activity.
相似化合物的比较
- 1-[2-Amino-1-(4-methylphenyl)ethyl]cyclobutane-1-carboxylic acid
- 1-[2-Amino-1-(4-propylphenyl)ethyl]cyclobutane-1-carboxylic acid
- 1-[2-Amino-1-(4-isopropylphenyl)ethyl]cyclobutane-1-carboxylic acid
Uniqueness: 1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclobutane-1-carboxylic acid is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological interactions. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.
属性
分子式 |
C15H21NO2 |
|---|---|
分子量 |
247.33 g/mol |
IUPAC 名称 |
1-[2-amino-1-(4-ethylphenyl)ethyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C15H21NO2/c1-2-11-4-6-12(7-5-11)13(10-16)15(14(17)18)8-3-9-15/h4-7,13H,2-3,8-10,16H2,1H3,(H,17,18) |
InChI 键 |
PCCMUWGOILEXQK-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C(CN)C2(CCC2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[1-(2,3-Dichlorophenyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine](/img/structure/B13193819.png)




![2-Amino-5-methoxy-6-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13193840.png)
![N-[2-(Pyridin-2-YL)ethyl]thiolan-3-amine](/img/structure/B13193844.png)
![2-[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]acetonitrile](/img/structure/B13193859.png)
![2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxypropanal](/img/structure/B13193860.png)

![2-[(1S,2S,3R)-2-amino-3-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13193865.png)
